molecular formula C12H14N4OS2 B2586602 3-[(4-aminophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide CAS No. 931292-80-7

3-[(4-aminophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B2586602
CAS No.: 931292-80-7
M. Wt: 294.39
InChI Key: DPWMFTDYNRUJDZ-UHFFFAOYSA-N
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Description

3-[(4-aminophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Mechanism of Action

    Target of Action

    Compounds with a thiadiazole group are often associated with various biological activities such as antibacterial, antifungal, and anti-inflammatory effects . The specific target would depend on the exact structure of the compound and could range from enzymes to receptors to ion channels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-aminophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps. One common method starts with the reaction of 4-aminothiophenol with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-aminophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group leads to nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl or thiadiazole rings .

Scientific Research Applications

3-[(4-aminophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-aminophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives .

Properties

IUPAC Name

3-(4-aminophenyl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS2/c1-8-15-16-12(19-8)14-11(17)6-7-18-10-4-2-9(13)3-5-10/h2-5H,6-7,13H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWMFTDYNRUJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCSC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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